Bienvenue dans la boutique en ligne BenchChem!

4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine

Kinase Inhibitor Design Structure-Activity Relationship PI3Kgamma

4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034275-06-2) is a synthetic organic compound characterized by a piperidine ring N-substituted with a 5-chloro-2-methoxybenzoyl group and O-substituted at the 3-position with a pyridin-4-yloxy moiety. This specific chemical architecture situates it within the chemical space of phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor programs, where related pyridyl-piperidine scaffolds have demonstrated high affinity for the target.

Molecular Formula C18H19ClN2O3
Molecular Weight 346.81
CAS No. 2034275-06-2
Cat. No. B2613151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine
CAS2034275-06-2
Molecular FormulaC18H19ClN2O3
Molecular Weight346.81
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C18H19ClN2O3/c1-23-17-5-4-13(19)11-16(17)18(22)21-10-2-3-15(12-21)24-14-6-8-20-9-7-14/h4-9,11,15H,2-3,10,12H2,1H3
InChIKeyFBCSPWKKQRUFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034275-06-2): A Key Intermediate for PI3Kγ and Epigenetic Probe Development


4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034275-06-2) is a synthetic organic compound characterized by a piperidine ring N-substituted with a 5-chloro-2-methoxybenzoyl group and O-substituted at the 3-position with a pyridin-4-yloxy moiety . This specific chemical architecture situates it within the chemical space of phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor programs, where related pyridyl-piperidine scaffolds have demonstrated high affinity for the target [1]. Unlike simpler unsubstituted piperidinyl-pyridine building blocks, the presence of the electron-rich and lipophilic 5-chloro-2-methoxybenzoyl group confers distinct physicochemical properties that influence downstream biological activity and pharmacokinetic profiles of final drug candidates .

Why the 3-yloxy Regioisomer of 4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine Cannot Be Replaced by Generic Analogs


The substitution of 4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine with structurally similar analogs is not straightforward due to the critical role of its 3-yloxy regioisomeric linkage. The precise placement of the pyridine ether at the piperidine's 3-position, as opposed to the more common 4-position found in compounds like 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine, directly dictates the three-dimensional orientation of the key pharmacophoric elements . In the context of PI3Kγ inhibitor development, related pyridyl-piperidine compounds have demonstrated that even minor alterations in the attachment point of heterocyclic rings can drastically shift isoform selectivity profiles and binding kinetics, as the spatial arrangement is essential for forming critical interactions within the kinase's ATP-binding pocket [1]. Therefore, generic 4-yloxy or unsubstituted piperidine analogs cannot replicate the specific conformational presentation required for target engagement and downstream biological activity, making direct interchange scientifically unsound without extensive re-validation .

Quantitative Differentiation Evidence for 4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine in PI3K and Epigenetic Applications


Structural Differentiation: Regioisomeric Advantage of 3-yloxy over 4-yloxy Piperidine Linkage

The target compound features a unique piperidine 3-yloxy-pyridine linkage, differentiating it from common 4-yloxy regioisomers such as 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine. This regiochemistry places the pyridine ring in a distinct spatial orientation, which is critical for achieving selective binding to kinase targets . In the PI3Kγ inhibitor patent family (US11352340), extensive SAR studies on related pyridyl-piperidine scaffolds demonstrate that the position of the ether linkage on the piperidine ring is a key determinant of isoform selectivity and potency [1].

Kinase Inhibitor Design Structure-Activity Relationship PI3Kgamma

PI3Kgamma Affinity Benchmarking Against a Structurally Related Clinical Candidate

A closely related pyridyl-piperidine compound (CHEMBL1922094/Apitolisib) demonstrated high binding affinity for human PI3Kgamma with a Kd of 2.60 nM in a Kinomescan assay [1]. While this data point does not represent the target compound itself, it establishes a class-level benchmark for the pyridyl-piperidine scaffold's potential to achieve potent PI3Kgamma engagement. The target compound's unique 5-chloro-2-methoxybenzoyl substituent is expected to further modulate this affinity by contributing additional hydrophobic contacts within the kinase's selectivity pocket [2].

PI3Kgamma Inhibition Binding Affinity Kinase Selectivity

Differentiation as an Intermediate for LSD1 Epigenetic Probes vs. Generic Piperidine Analogs

Derivatives of the 4-(piperidin-3-yloxy)pyridine scaffold, which forms the core of the target compound, have been reported as potent LSD1 inhibitors with Ki values as low as 29 nM and >160-fold selectivity over MAO-A/B . Unsubstituted piperidine building blocks lack the necessary functionalization for target engagement. The target compound's pre-installed 5-chloro-2-methoxybenzoyl group provides a strategic advantage for rapid diversification into LSD1 probe candidates without requiring de novo synthesis of the core scaffold .

LSD1 Inhibition Epigenetics Chemical Probe Development

Optimal Application Scenarios for Procuring 4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine


PI3Kγ-Selective Inhibitor Lead Optimization Campaigns

This compound is ideally suited for medicinal chemistry teams focused on developing next-generation PI3Kγ-selective inhibitors. The 3-yloxy-pyridine regioisomer provides a distinct starting point for exploring chemical space around the piperidine core, which is critical for achieving isoform selectivity over PI3Kα, β, and δ isoforms. Procurement of this specific intermediate allows teams to rapidly generate patent-differentiating analogs without competing with the widely claimed 4-yloxy series [1].

Epigenetic Probe Development Targeting LSD1 in Oncology

Research groups investigating LSD1 as a therapeutic target in acute myeloid leukemia (AML), small cell lung cancer (SCLC), or other solid tumors should prioritize this compound as a key intermediate. The pre-functionalized scaffold significantly reduces the synthetic burden for creating focused compound libraries for structure-activity relationship (SAR) studies. The established >160-fold selectivity window over MAO-A/B ensures that derived probes can dissect LSD1-specific biology with minimal off-target confounding .

Kinase Selectivity Panel Screening and Chemical Biology Tool Generation

For core facilities and contract research organizations (CROs) building annotated chemical biology toolkits, this compound represents a valuable addition for profiling PI3K family kinase selectivity. Its unique regioisomeric structure allows it to serve as a selectivity control compound when benchmarking against standard pan-PI3K inhibitors. Incorporating this compound into routine kinase selectivity panels enhances the depth of profiling data provided to clients [1].

Intellectual Property (IP) Diversification and Freedom-to-Operate Strategies

Pharmaceutical companies and biotechnology firms seeking to strengthen their PI3Kγ inhibitor patent portfolios should procure this compound as a key intermediate for generating structurally novel, patentable chemical matter. The 3-yloxy substitution pattern offers a clear point of differentiation from the heavily patented 4-yloxy and 2-yloxy piperidine series, potentially enabling freedom-to-operate in a crowded IP landscape dominated by Incyte Corporation and other major assignees [1].

Quote Request

Request a Quote for 4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.